molecular formula C26H27ClN8O3S2 B282940 N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

Cat. No. B282940
M. Wt: 599.1 g/mol
InChI Key: RZECSNSHPDZMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. It is a potent inhibitor of protein kinase C (PKC) and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide inhibits protein kinase C (N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide), which is an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide is overexpressed in many types of cancer cells, and its inhibition can lead to the inhibition of cancer cell growth.
Biochemical and physiological effects:
The inhibition of N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide by N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide can lead to various biochemical and physiological effects. It can lead to the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. It can also lead to the inhibition of inflammation and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide in lab experiments include its potency as a N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide inhibitor, its potential as an anti-cancer agent, and its potential as a therapeutic agent for neurodegenerative disorders. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide. These include further studies on its safety and efficacy in humans, the development of more potent and selective N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide inhibitors, and the identification of other potential therapeutic applications for this compound. Additionally, the development of new methods for the synthesis of this compound could lead to its more widespread use in scientific research.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide involves several steps. The starting material is 4-chloroaniline, which is reacted with 2-chloroacetyl chloride to form N-(4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 2-mercaptobenzothiazole to form N-(4-chlorophenyl)-2-[(2-benzothiazolylthio)acetamide]. The final step involves reacting this intermediate with 4,6-dimorpholino-1,3,5-triazine to form the desired compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C26H27ClN8O3S2

Molecular Weight

599.1 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H27ClN8O3S2/c27-17-1-3-18(4-2-17)28-22(36)16-39-26-30-20-6-5-19(15-21(20)40-26)29-23-31-24(34-7-11-37-12-8-34)33-25(32-23)35-9-13-38-14-10-35/h1-6,15H,7-14,16H2,(H,28,36)(H,29,31,32,33)

InChI Key

RZECSNSHPDZMLM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=C(C=C5)Cl)N6CCOCC6

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=C(C=C5)Cl)N6CCOCC6

Origin of Product

United States

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